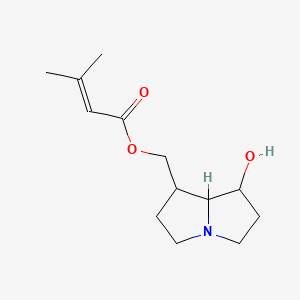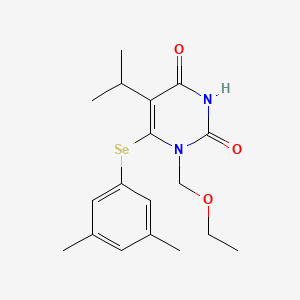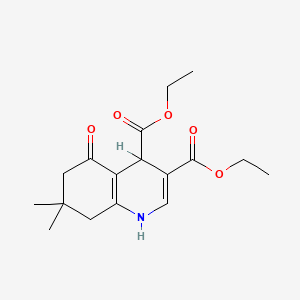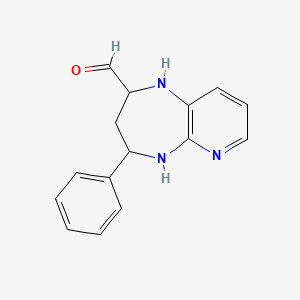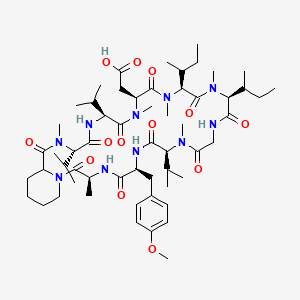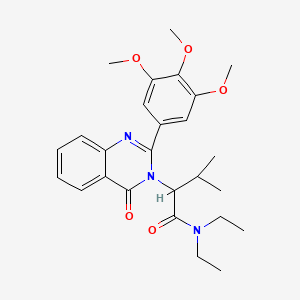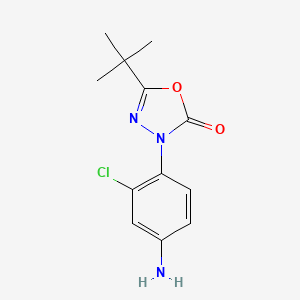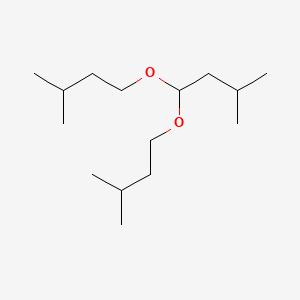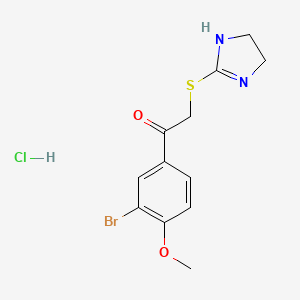
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- is a chemical compound with the molecular formula C14H19NO5S and a monoisotopic mass of 313.09839389 . This compound is known for its unique structure, which includes a pyrrolidinone ring substituted with ethoxy groups and a phenylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- involves several steps. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of ethoxy groups at the 3 and 5 positions. The phenylsulfonyl group is then added to the 1 position of the pyrrolidinone ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidinone derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- can be compared with other similar compounds, such as:
2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, cis-: This isomer differs in the spatial arrangement of the substituents, leading to different chemical and biological properties.
2-Pyrrolidinone, 3,5-diethoxy-1-(methylsulfonyl)-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, resulting in different reactivity and applications.
2-Pyrrolidinone, 3,5-dimethoxy-1-(phenylsulfonyl)-:
The uniqueness of 2-Pyrrolidinone, 3,5-diethoxy-1-(phenylsulfonyl)-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
120256-74-8 |
|---|---|
Molecular Formula |
C14H19NO5S |
Molecular Weight |
313.37 g/mol |
IUPAC Name |
(3R,5R)-1-(benzenesulfonyl)-3,5-diethoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO5S/c1-3-19-12-10-13(20-4-2)15(14(12)16)21(17,18)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
KDNRJXBCWHXSCW-CHWSQXEVSA-N |
Isomeric SMILES |
CCO[C@@H]1C[C@H](N(C1=O)S(=O)(=O)C2=CC=CC=C2)OCC |
Canonical SMILES |
CCOC1CC(N(C1=O)S(=O)(=O)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12752859.png)

